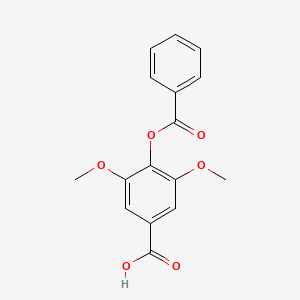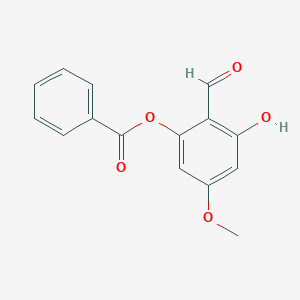
4-trans-8-trans-Sphingadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-trans-8-trans-Sphingadiene is a unique sphingoid base characterized by the presence of two trans double bonds located at the 4th and 8th positions of its long-chain base. This compound is a member of the sphingolipid family, which plays crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. Sphingolipids are essential components of cell membranes and are involved in various biological functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-trans-8-trans-Sphingadiene typically involves the desaturation of ceramides. The fatty acid desaturase family protein FADS3 has been identified as a ceramide desaturase that produces this compound by desaturating ceramides containing sphingosine . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the correct configuration of the double bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods. This includes the use of genetically modified organisms that express the necessary desaturase enzymes. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
化学反应分析
Types of Reactions: 4-trans-8-trans-Sphingadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in different fields.
科学研究应用
4-trans-8-trans-Sphingadiene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and cancer.
作用机制
The mechanism of action of 4-trans-8-trans-Sphingadiene involves its interaction with cellular membranes and signaling pathways. The compound activates genes related to de novo ceramide synthesis and increases ceramide production, which is crucial for maintaining skin barrier function . It also interacts with nuclear receptors such as peroxisome proliferator-activated receptor gamma, promoting the differentiation of keratinocytes and enhancing skin health.
相似化合物的比较
4,8-Sphingadienine: Similar in structure but with different biological activities.
4-Hydroxy-8-Sphingenine: Another sphingoid base with hydroxyl groups that exhibits distinct functions compared to 4-trans-8-trans-Sphingadiene.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct physical and biological properties. Its ability to enhance ceramide production and improve skin barrier function sets it apart from other sphingoid bases.
属性
CAS 编号 |
40878-79-3 |
|---|---|
分子式 |
C₁₈H₃₅NO₂ |
分子量 |
297.48 |
同义词 |
Sphinga-4-trans-8-trans-dienine; trans-4-trans-8-Sphingadienine; [R-[R*,S*-(E,E)]]-2-Amino-4,8-octadecadiene-1,3-diol; (2S,3R,4E,8E)--2-Amino-4,8-octadecadiene-1,3-diol; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)
